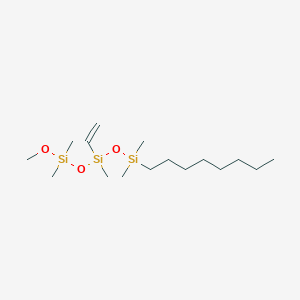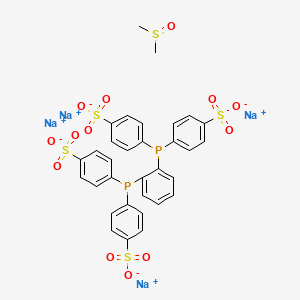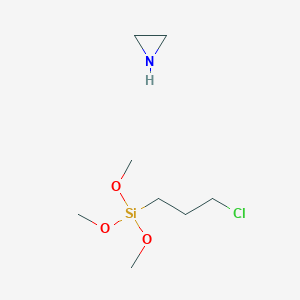
Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol (PEI-TMS) is a cationic polymer used in a variety of applications, from drug delivery to nanotechnology. PEI-TMS has a unique combination of properties, such as high charge density, high solubility, and low toxicity, that make it a versatile and attractive choice for research and development.
Wissenschaftliche Forschungsanwendungen
Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol has a variety of scientific research applications. It has been used as a gene delivery vehicle for gene therapy, a nanoparticle for drug delivery, and a stabilizing agent for proteins. It has also been used in the synthesis of nanostructures and as a surface coating for biomaterials.
Wirkmechanismus
The mechanism of action of Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol is based on its cationic nature. The positively charged Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol binds to the negatively charged cell membrane, allowing it to penetrate the cell. Once inside the cell, the Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol binds to DNA and other molecules, allowing it to be transported to the nucleus.
Biochemical and Physiological Effects
Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of genes, decrease the expression of proteins, and inhibit the growth of cancer cells. It has also been shown to reduce inflammation and promote wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol in lab experiments is its low toxicity. It is also highly soluble in water and is relatively stable in a variety of conditions. However, it is not suitable for use in vivo, as it can cause toxicity and inflammation.
Zukünftige Richtungen
Future research on Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol could focus on developing new methods for synthesizing and purifying the polymer, as well as exploring its potential applications in drug delivery, gene therapy, and nanotechnology. Additionally, further research could be done on its biochemical and physiological effects, as well as its potential toxicity and side effects. Finally, research could be done on its ability to interact with other molecules, such as DNA and proteins, to further understand its mechanism of action.
Synthesemethoden
Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol is synthesized through a two-step process. First, a poly(ethylenimine) (PEI) is synthesized through a condensation reaction of ethylenediamine and formaldehyde. The resulting PEI is then reacted with trimethoxysilylpropyl chloride to form Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol. The reaction is catalyzed with hydrochloric acid and the product is purified by dialysis.
Eigenschaften
IUPAC Name |
aziridine;3-chloropropyl(trimethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClO3Si.C2H5N/c1-8-11(9-2,10-3)6-4-5-7;1-2-3-1/h4-6H2,1-3H3;3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZXOWPAXNFLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCl)(OC)OC.C1CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aziridine;3-chloropropyl(trimethoxy)silane | |
CAS RN |
75132-84-2 |
Source


|
| Record name | 75132-84-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)


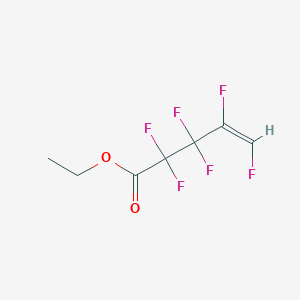
![1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4]](/img/structure/B6313917.png)
![1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylethersulfate, 98% [BDiMIM] [MDEGSO4]](/img/structure/B6313918.png)
![Perfluoro-[(1',1',2'-trimethyl)propyl]propen-2-yl ether; 97%](/img/structure/B6313921.png)
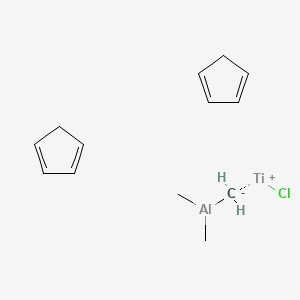
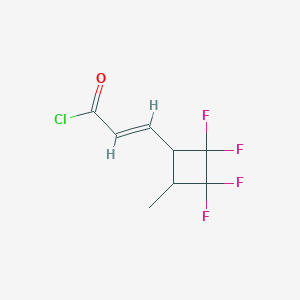
![Ethyl 2,3-dichloro-3-[(4'-methyl-2',2',3',3'-tetrafluoro)cyclobutyl]propionate; 97%](/img/structure/B6313943.png)
